molecular formula C14H15BrN2 B3023245 N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine CAS No. 1017046-61-5

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B3023245
CAS No.: 1017046-61-5
M. Wt: 291.19 g/mol
InChI Key: GADJLRYTSKBGGY-UHFFFAOYSA-N
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Description

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C14H15BrN2. It is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzene ring with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the reaction of benzene-1,2-diamine with benzyl bromide and methyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine has significant applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity . The compound’s ability to interact with nuclear factor-kappa B (NF-κB) and other transcription factors further contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but lacks the benzyl group.

    N1-Benzyl-4-methylbenzene-1,2-diamine: Similar structure but lacks the bromine atom.

    N1-Benzyl-N1-methylbenzene-1,2-diamine: Similar structure but lacks the bromine atom.

Uniqueness

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic benefits .

Properties

IUPAC Name

1-N-benzyl-4-bromo-1-N-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADJLRYTSKBGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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